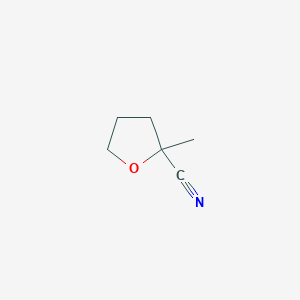
quinuclidine-4-carbonitrile
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]octane-4-carbonitrile is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol . It is also known as 4-cyanoquinuclidine and is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural and chemical properties.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.2]octane-4-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Quinuclidine-4-carbonitrile primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. By inhibiting these enzymes, this compound can potentially enhance cholinergic neurotransmission .
Mode of Action
This compound interacts with its targets (AChE and BChE) through covalent binding . This interaction results in the inhibition of these enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action and enhancing cholinergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, this compound disrupts the normal metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This can enhance the transmission of nerve impulses in the cholinergic pathway .
Pharmacokinetics
It is known that the compound’s ability to cross the blood-brain barrier is a critical factor for its potential use in treating central nervous system disorders .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic neurotransmission, which may have therapeutic effects in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Méthodes De Préparation
The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of quinuclidine with cyanogen bromide under controlled conditions . Another method includes the cyclization of appropriate precursors, such as the reaction of 4-chlorobutyronitrile with ammonia in the presence of a base . Industrial production often involves optimizing these methods to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Azabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]octane-4-carbonitrile can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Unlike 1-Azabicyclo[2.2.2]octane-4-carbonitrile, DABCO lacks the nitrile group and is primarily used as a catalyst in organic synthesis.
Quinuclidine: This compound is structurally similar but does not contain the nitrile group, making it less reactive in certain chemical reactions.
Tropane Alkaloids: These compounds share a similar bicyclic structure but have different functional groups, leading to distinct biological activities.
The presence of the nitrile group in 1-Azabicyclo[2.2.2]octane-4-carbonitrile makes it unique and versatile for various applications.
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMKLAOKVLRABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181052 | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26458-78-6 | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














